molecular formula C12H19NO3 B13779170 3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol CAS No. 6924-25-0

3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol

Cat. No.: B13779170
CAS No.: 6924-25-0
M. Wt: 225.28 g/mol
InChI Key: TXLFMUAEFKUGBZ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol is a chemical compound with significant biological activity. It is structurally related to catecholamines, which are important neurotransmitters and hormones in the human body. This compound is known for its sympathomimetic properties, meaning it mimics the effects of the sympathetic nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol typically involves the following steps:

    Starting Material: The synthesis begins with a benzyl alcohol derivative.

    Hydroxylation: The benzyl alcohol is hydroxylated to introduce the 3,4-dihydroxy groups.

    Amination: The hydroxylated intermediate is then subjected to amination with isobutylamine under controlled conditions to introduce the isobutylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final product.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying catecholamine chemistry.

    Biology: Studied for its effects on biological systems, particularly its role in neurotransmission and hormone activity.

    Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and heart stimulant.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The compound exerts its effects by interacting with adrenergic receptors in the body. It primarily targets:

    Alpha-Adrenergic Receptors: Leading to vasoconstriction and increased blood pressure.

    Beta-Adrenergic Receptors: Resulting in bronchodilation, increased heart rate, and enhanced cardiac output.

The molecular pathways involved include the activation of G protein-coupled receptors, leading to the production of second messengers such as cyclic AMP, which mediate the physiological responses.

Comparison with Similar Compounds

3,4-Dihydroxy-alpha-((isobutylamino)methyl)benzyl alcohol is similar to other catecholamines such as:

    Epinephrine: Known for its potent vasoconstrictive and bronchodilatory effects.

    Norepinephrine: Primarily acts as a vasoconstrictor and neurotransmitter.

    Isoprenaline: A non-selective beta-adrenergic agonist used to treat bradycardia and heart block.

Uniqueness

What sets this compound apart is its specific structural modifications, which confer unique pharmacological properties, such as a different receptor affinity and metabolic stability.

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and pharmacological properties make it a valuable tool for scientific research and potential therapeutic use.

Properties

CAS No.

6924-25-0

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

4-[1-hydroxy-2-(2-methylpropylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C12H19NO3/c1-8(2)6-13-7-12(16)9-3-4-10(14)11(15)5-9/h3-5,8,12-16H,6-7H2,1-2H3

InChI Key

TXLFMUAEFKUGBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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